molecular formula C4N8O6 B170384 Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene CAS No. 155438-10-1

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene

Cat. No.: B170384
CAS No.: 155438-10-1
M. Wt: 256.09 g/mol
InChI Key: MXHAHAOLLOEBAR-UHFFFAOYSA-N
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Description

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene (ANAZF; CAS 155438-11-2) is an energetic heterocyclic compound characterized by two nitro-functionalized 1,2,5-oxadiazole (furazan) rings connected via a diazene (-N=N-) linker. Its molecular structure (C₆N₁₀O₆) combines high nitrogen content (42.2%) and oxygen balance (-34.7%), making it a candidate for energetic applications such as explosives and propellants . The compound’s stability and detonation performance arise from the synergistic effects of the nitro groups (electron-withdrawing) and the fused oxadiazole rings, which enhance ring strain and energy density .

Properties

IUPAC Name

bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N8O6/c13-11(14)3-1(7-17-9-3)5-6-2-4(12(15)16)10-18-8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHAHAOLLOEBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N=NC2=NON=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamino-Diazenofuroxan Derivatives

A critical intermediate, 4,4′-diamino-3,3′-diazenofuroxan, serves as a foundational precursor for nitration reactions. This compound is synthesized via oxidative condensation of 4-amino-3-azidocarbonylfuroxan under acidic conditions, followed by Curtius rearrangement and isomerization. The diazenofuroxan scaffold provides a rigid framework for subsequent nitration, ensuring spatial alignment of reactive sites.

Chlorocarbohydroxymoyl Oxadiazole Intermediates

Alternative routes employ 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole, a nitro-functionalized oxadiazole with a labile chlorine substituent. This precursor facilitates nucleophilic substitution or elimination reactions, enabling the formation of diazene linkages under basic conditions.

Nitration Strategies and Reaction Optimization

Nitration represents the most critical step in introducing nitro groups to the oxadiazole rings. The following methods have been validated across studies:

Mixed-Acid Nitration with Trifluoroacetic Anhydride

The MDPI study demonstrated that nitration of 4,4′-diamino-3,3′-diazenofuroxan using fuming HNO₃ and (CF₃CO)₂O in CCl₄ at −5°C yielded 80% of the target dinitro compound. Key parameters include:

ParameterOptimal Value
Molar Ratio (precursor:HNO₃:(CF₃CO)₂O)1:15:3
Temperature−5°C
SolventCCl₄
Reaction Time30 minutes

Deviations from these conditions, such as higher temperatures (20°C) or excess HNO₃, led to decomposition or incomplete nitration.

Tungsten-Catalyzed Oxidation

The US9440936B1 patent disclosed a method where 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole undergoes oxidation with 70% H₂O₂ in the presence of a tungsten-based catalyst. This step converts amino groups to nitro functionalities while preserving the oxadiazole core:

4-Amino precursorH2O2,W catalyst4-Nitro product\text{4-Amino precursor} \xrightarrow{\text{H}2\text{O}2, \text{W catalyst}} \text{4-Nitro product}

Reaction conditions included heating at 52°C for 4 hours, followed by extractive workup with diethyl ether.

Diazene Bridge Formation

The diazene (N=N) linkage is established through two principal routes:

Oxidative Coupling of Amine Precursors

Oxidative condensation of 4-amino-3-azidocarbonylfuroxan using KMnO₄ under acidic conditions generates the diazene bridge while concurrently forming oxadiazole rings. This one-pot method simplifies synthesis but requires stringent control over stoichiometry to avoid over-oxidation.

Base-Mediated Elimination

Treatment of 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole with aqueous K₂CO₃ induces dehydrohalogenation, forming the diazene bond. The reaction proceeds via nucleophilic displacement of chlorine, followed by elimination of HCl:

2 Cl-substituted oxadiazolesK2CO3Diazene product+2HCl\text{2 Cl-substituted oxadiazoles} \xrightarrow{\text{K}2\text{CO}3} \text{Diazene product} + 2 \text{HCl}

This method achieved a 27% yield after purification by trituration with diethyl ether.

Purification and Characterization

Workup Procedures

Crude products are typically isolated via extraction with ethyl acetate or diethyl ether, followed by washing with water and brine to remove acidic byproducts. Trituration with cold ether effectively removes unreacted starting materials, yielding high-purity solids.

Spectroscopic Validation

  • ¹H-NMR : Absence of amino proton signals (δ 11.34 ppm in acetic acid-d₄) confirms complete nitration.

  • ¹³C-NMR : Resonances at 158.71 ppm (C-4 oxadiazole) and 123.74 ppm (C-3 oxadiazole) validate ring substitution.

  • IR Spectroscopy : Peaks at 1587 cm⁻¹ (NO₂ asymmetric stretch) and 1320 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group incorporation.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Mixed-Acid Nitration80>95High regioselectivityRequires cryogenic conditions
Tungsten Oxidation6790ScalableModerate yield
Base-Mediated Elimination2785Simple workupLow efficiency

The mixed-acid nitration method outperforms others in yield and selectivity but demands precise temperature control. Tungsten-catalyzed oxidation offers scalability but requires costly catalysts.

Challenges and Mitigation Strategies

Side Reactions

Over-nitration or ring opening occurs under highly acidic conditions. Mitigation involves:

  • Gradual addition of HNO₃ to control exothermicity.

  • Use of CCl₄ as a non-polar solvent to moderate reaction kinetics.

Purification Difficulties

The product’s sensitivity to hydrolysis necessitates anhydrous workup conditions. Trituration with ether, as opposed to recrystallization, minimizes decomposition risks .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene involves its ability to undergo various chemical reactions, such as oxidation and reduction, which can release energy. The nitro groups and oxadiazole rings play a crucial role in these reactions, contributing to the compound’s high energy density. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the formation of reactive intermediates and final products .

Comparison with Similar Compounds

3,6-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazene (BNDD)

  • Structural Features : BNDD replaces the diazene linker with a 1,4,2,5-dioxadiazene ring, increasing oxygen content.
  • Energetic Properties :
    • Density: 1.92 g/cm³
    • Detonation Velocity: 8,750 m/s
    • Sensitivity: Impact (2.5 J), Friction (0.3 Nm) .
  • Applications : BNDD is more sensitive and powerful than ANAZF, making it suitable for primary explosives but less stable under thermal stress .

3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF)

  • Structural Features : Incorporates an oxide bridge (-O-) between oxadiazole rings.
  • Energetic Properties :
    • Density: 1.93 g/cm³
    • Detonation Velocity: 8,900 m/s
    • Thermal Stability: Decomposes at 210°C .
  • Applications : BNFF is melt-castable and used in insensitive munitions (IM) due to its balanced stability and energy output .

LLM-210 (3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole)

  • Structural Features : Hybridizes 1,2,5-oxadiazole and 1,2,4-oxadiazole rings for enhanced packing density.
  • Energetic Properties :
    • Density: 1.98 g/cm³
    • Detonation Velocity: 9,200 m/s
    • Sensitivity: Impact (>10 J), Friction (>360 Nm) .
  • Applications : LLM-210 outperforms ANAZF in detonation performance and safety, ideal for next-generation explosives .

Comparative Data Table

Compound Density (g/cm³) Detonation Velocity (m/s) Impact Sensitivity (J) Friction Sensitivity (Nm) Thermal Stability (°C)
ANAZF 1.89 8,500 5.0 120 180
BNDD 1.92 8,750 2.5 0.3 160
BNFF/DNTF 1.93 8,900 7.0 240 210
LLM-210 1.98 9,200 >10 >360 250

Key Research Findings

  • ANAZF vs. BNDD : While BNDD has superior detonation velocity, its low sensitivity thresholds limit practical use compared to ANAZF’s moderate stability .
  • Thermal Stability : LLM-210’s hybrid structure grants it the highest decomposition temperature (250°C), outperforming ANAZF by 70°C .
  • Synthetic Complexity : ANAZF’s synthesis involves nitration of precursor oxadiazoles under controlled acidic conditions, whereas BNFF requires oxidation steps that reduce scalability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step nitration and diazotization reactions. For example, a related compound (ANFF-1) was synthesized via sequential oxidation, reduction, and cyclization steps using Caro’s acid (H₂SO₅), Zn dust, and diacetoxyl iodobenzene, achieving yields >85% . Optimization can involve factorial design experiments to test variables like temperature, stoichiometry, and catalyst loading. For scale-up, refluxing in polar aprotic solvents (e.g., DMSO) under reduced pressure improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond lengths (e.g., N-N bonds at ~1.25 Å) and lattice parameters (monoclinic system, space group P2₁/n) . Complementary techniques include:

  • FT-IR : Identifies nitro (1540–1350 cm⁻¹) and oxadiazole (970–920 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Validates proton environments and nitro group positioning .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C:N:O ratios) .

Q. How is thermal stability assessed in nitro-functionalized oxadiazole derivatives, and what decomposition thresholds are reported?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard. For BNFF-1 (a structurally similar compound), DSC revealed exothermic decomposition at 218°C with an activation energy (Eₐ) of 148 kJ/mol via Kissinger analysis . Isothermal stability tests (e.g., 72 hrs at 100°C) can assess practical handling thresholds .

Advanced Research Questions

Q. What computational methods are used to predict decomposition pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level identifies initial decomposition steps (e.g., nitro-to-nitrite rearrangement) . Molecular Dynamics (MD) simulations parameterized with ReaxFF force fields model bulk thermal behavior, revealing autocatalytic decomposition mechanisms at >3000 K . These methods require validation against experimental DSC/FT-IR data .

Q. How can sensitivity-performance trade-offs be quantified in energetic derivatives of this compound?

  • Methodological Answer : Impact sensitivity is tested via BAM drop-hammer tests (e.g., >20 J for low sensitivity) . Detonation velocity (D) and pressure (P) are calculated using EXPLO5 v6.01 with Cheetah thermochemical codes, leveraging crystal densities (1.9–2.0 g/cm³) and heat of formation (ΔHₖ ≈ 450 kJ/mol) . Balancing these properties often requires substituent tuning (e.g., amino vs. nitro groups) .

Q. What crystallographic insights explain the stability of this compound derivatives under mechanical stress?

  • Methodological Answer : SCXRD analysis reveals intermolecular hydrogen bonding (e.g., C–H···O interactions at 2.8–3.2 Å) and π-stacking (3.4–3.6 Å interplanar distances), which dissipate mechanical energy . Hirshfeld surface analysis quantifies these interactions, correlating with low sensitivity (e.g., >10% H-bonding contribution) .

Q. How do researchers resolve contradictions in reported decomposition kinetics for nitro-oxadiazole systems?

  • Methodological Answer : Discrepancies in activation energies (e.g., 148 kJ/mol vs. 162 kJ/mol) arise from differing experimental conditions (heating rates, sample purity). Cross-validation using isoconversional methods (e.g., Friedman analysis) and in situ Raman spectroscopy during TGA can reconcile data .

Q. What experimental design frameworks optimize the synthesis of novel analogs with improved oxygen balance?

  • Methodological Answer : A 2³ factorial design evaluates variables: nitration time (X₁), acid concentration (X₂), and temperature (X₃). Response Surface Methodology (RSM) models oxygen balance (OB) as:
    OB=160×(2nO(nH+2nC)M)\text{OB} = 160 \times \left(\frac{2n_{\text{O}} - (n_{\text{H}} + 2n_{\text{C}})}{M}\right)

where n = elemental counts and M = molecular mass. Central Composite Design (CCD) identifies optimal conditions (e.g., 85% HNO₃ at 70°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene
Reactant of Route 2
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Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene

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